molecular formula C12H14ClNO6 B1371359 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate CAS No. 214470-57-2

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Cat. No. B1371359
CAS RN: 214470-57-2
M. Wt: 303.69 g/mol
InChI Key: UMBVDMOFTQTPPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be described by its molecular formula and molecular weight. For “Methyl 3-(4-(3-chloropropoxy)-3-methoxyphenyl)acrylate”, the linear formula is C14H17ClO4 and the molecular weight is 284.742 . For “[(3-chloropropoxy)methyl]benzene”, the linear formula is C10H13ClO and the molecular weight is 184.668 .

properties

IUPAC Name

methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVDMOFTQTPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 138.0 of the solution mainly containing methyl 4-(3-chloropropoxy)-3-methoxybenzoate, 0.93 g (13.7 mmol) of sodium nitrite, and 90 mL of acetic acid. The resulting mixture was heated to 40-50° C. under stirring. To the reaction mixture was dropwise added slowly 111.5 g (215.2 mmol) of nitric acid (60 wt. %), and the mixture was kept at the same temperature for 2 hours. After the reaction was complete, 210 mL of water was added to the reaction mixture. Then, the organic portion was separated and washed with 210 mL of warm water. Analysis of the organic portion by high performance liquid chromatography (absolute quantitative analysis) indicated that 78.7 g (reaction yield: 94.5%) of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate was produced.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
111.5 g
Type
reactant
Reaction Step Four
Name
Quantity
210 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 100 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 10.1 g (38.7 mmol) of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (purity: 99%) obtained in Reference Example III-3, 0.27 g (3.87 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 16.2 g (154.8 mmol) of nitric acid (60 wt. %), and the mixture was kept at the same temperature for 5 hours. After the reaction was complete, 20 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 10.9 g (isolated yield: 92.0%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of methyl 5-methoxy-4-(3-chloropropoxy)-2-nitrobenzoate as a white crystalline product.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
16.2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Reactant of Route 6
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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Q & A

Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?

A1: The crystal structure of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].

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